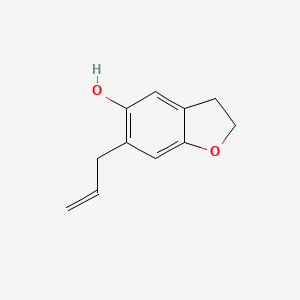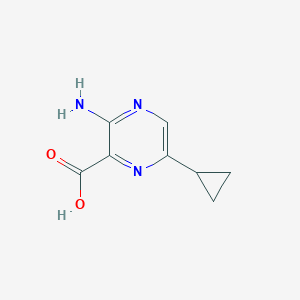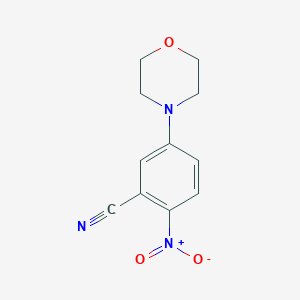![molecular formula C20H14O4 B15357474 4-Methoxy-7-(2-phenylethenyl)furo[3,2-g]chromen-5-one](/img/structure/B15357474.png)
4-Methoxy-7-(2-phenylethenyl)furo[3,2-g]chromen-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is primarily found in the essential oils of plants such as bergamot, lime, and grapefruit. Bergapten has garnered significant interest due to its diverse biological activities, including its role in phototoxicity and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-7-[(E)-2-phenylethenyl]furo[3,2-g]chromen-5-one typically involves the following steps:
Starting Materials: The synthesis begins with the compound umbelliferone (7-hydroxy-4-methoxy-coumarin) as the starting material.
Phenylethene Derivative Formation: The phenylethene derivative is prepared through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Coupling Reaction: The phenylethene derivative is then coupled with umbelliferone under acidic conditions to form the final product.
Industrial Production Methods: Industrial production of bergapten involves large-scale extraction from plant sources followed by purification processes. Advanced techniques such as column chromatography and recrystallization are employed to obtain high-purity bergapten.
化学反応の分析
Types of Reactions: 4-Methoxy-7-[(E)-2-phenylethenyl]furo[3,2-g]chromen-5-one undergoes various chemical reactions, including:
Oxidation: Bergapten can be oxidized to form derivatives such as bergaptol.
Reduction: Reduction reactions can lead to the formation of hydroxymethyl derivatives.
Substitution: Substitution reactions at the furocoumarin core can yield various analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) oxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various electrophiles and nucleophiles are employed under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Bergaptol, a hydroxylated derivative.
Reduction Products: Hydroxymethyl derivatives.
Substitution Products: Various substituted furocoumarins.
科学的研究の応用
Chemistry: Bergapten is used as a photoreactive agent in photochemistry research to study photochemical reactions and mechanisms.
Biology: In biological research, bergapten is utilized to investigate its phototoxic effects on skin cells and its potential as a photosensitizer in photodynamic therapy.
Medicine: Bergapten has shown potential in treating skin conditions such as psoriasis and vitiligo due to its ability to induce skin pigmentation when exposed to UV light.
Industry: In the cosmetic industry, bergapten is used in sunscreens and skin care products for its UV-absorbing properties.
作用機序
Molecular Targets and Pathways: Bergapten exerts its effects primarily through its interaction with DNA. Upon exposure to UV light, bergapten forms covalent bonds with DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is responsible for its phototoxic and therapeutic effects.
類似化合物との比較
Psoralen: Another furocoumarin with similar phototoxic properties.
Ammi majus: A plant containing psoralen, often used in similar applications.
Angelicin: A furocoumarin with photodynamic therapy potential.
Uniqueness: Bergapten is unique in its specific structure and its ability to form stable DNA adducts, making it particularly effective in phototherapy applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
4-methoxy-7-(2-phenylethenyl)furo[3,2-g]chromen-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c1-22-20-15-9-10-23-17(15)12-18-19(20)16(21)11-14(24-18)8-7-13-5-3-2-4-6-13/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBFQFPYNPJVLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=COC2=CC3=C1C(=O)C=C(O3)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
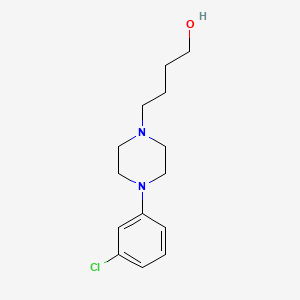
![[5-(4-Bromophenyl)pyridin-3-yl]methanol](/img/structure/B15357393.png)
![Ethyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15357398.png)

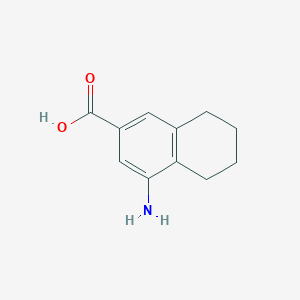
![4-[(4-Fluorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole](/img/structure/B15357425.png)

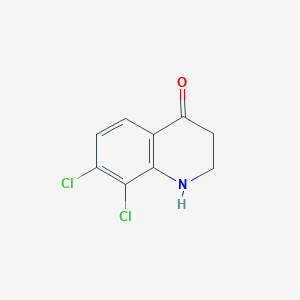
![1-[2-Fluoro-4-(oxolan-2-ylmethoxy)phenyl]piperazine](/img/structure/B15357434.png)
![1-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)-2-methylpropan-2-ol](/img/structure/B15357445.png)
